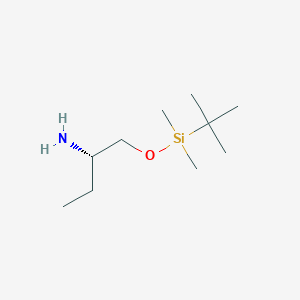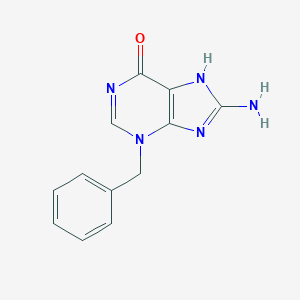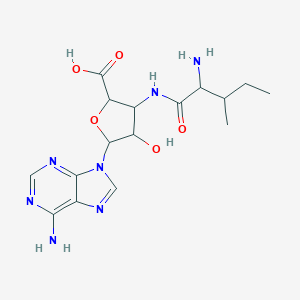
3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid, commonly known as AMPC, is a nucleotide analog that has been widely studied in scientific research due to its unique properties. AMPC is a synthetic compound that mimics the structure of adenosine triphosphate (ATP), a molecule that plays a crucial role in cellular energy metabolism. In
Wirkmechanismus
AMPC acts as a competitive inhibitor of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid, meaning that it can bind to the same site on enzymes as 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid and prevent its activity. AMPC can also interfere with the activity of DNA and RNA polymerases, as it can incorporate into the growing nucleic acid chain and terminate synthesis.
Biochemische Und Physiologische Effekte
AMPC has a variety of biochemical and physiological effects. In vitro studies have shown that AMPC can inhibit the activity of DNA and RNA polymerases, as well as the activity of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid-dependent enzymes. In vivo studies have shown that AMPC can induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, AMPC has been shown to have anti-inflammatory effects and can reduce the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using AMPC in lab experiments is its ability to mimic the structure of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid and interfere with its activity. This allows researchers to study the effects of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid depletion on cellular processes. Additionally, AMPC can be used to study the effects of nucleotide analogs on DNA and RNA synthesis. However, one of the limitations of using AMPC is its toxicity, as it can induce apoptosis in cells at high concentrations.
Zukünftige Richtungen
Future research on AMPC could focus on its potential use as an anti-cancer agent. Studies have shown that AMPC can induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, research could focus on the development of less toxic analogs of AMPC that could be used in clinical settings. Finally, research could focus on the development of new synthesis methods for AMPC that could improve its yield and purity.
Synthesemethoden
AMPC can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the protection of the 5'-hydroxyl group of adenosine, followed by the reaction of the protected adenosine with 2-amino-3-methylpentanoic acid. The resulting product is then deprotected, and the 4-hydroxyoxolane-2-carboxylic acid moiety is added to the molecule. Finally, the 9-position of the purine ring is amino-protected, and the amino group is introduced using a reductive amination reaction. The resulting product is AMPC, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
AMPC has been widely used in scientific research for its unique properties. One of the primary applications of AMPC is in the study of nucleotide metabolism and energy metabolism. AMPC can be used to study the effects of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid depletion on cellular processes, as it can act as a competitive inhibitor of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid. Additionally, AMPC has been used in the study of DNA replication and repair, as it can interfere with the activity of DNA polymerases. AMPC has also been used in the study of RNA synthesis, as it can inhibit the activity of RNA polymerases.
Eigenschaften
CAS-Nummer |
131206-83-2 |
|---|---|
Produktname |
3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid |
Molekularformel |
C16H23N7O5 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-3-[(2-amino-3-methylpentanoyl)amino]-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N7O5/c1-3-6(2)7(17)14(25)22-8-10(24)15(28-11(8)16(26)27)23-5-21-9-12(18)19-4-20-13(9)23/h4-8,10-11,15,24H,3,17H2,1-2H3,(H,22,25)(H,26,27)(H2,18,19,20)/t6?,7?,8-,10+,11-,15+/m0/s1 |
InChI-Schlüssel |
UGBUVVBCVYWCSO-JDNUQWHUSA-N |
Isomerische SMILES |
CCC(C)C(C(=O)N[C@H]1[C@H]([C@@H](O[C@@H]1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N |
SMILES |
CCC(C)C(C(=O)NC1C(C(OC1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC1C(C(OC1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N |
Synonyme |
FR 900403 FR-900403 FR900403 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



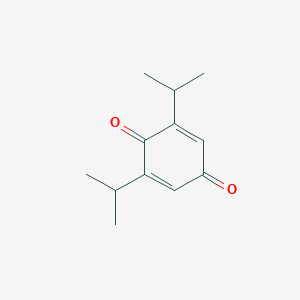
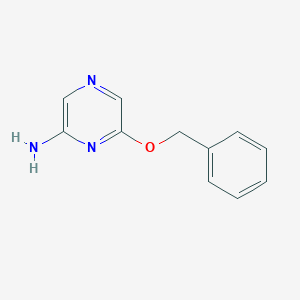
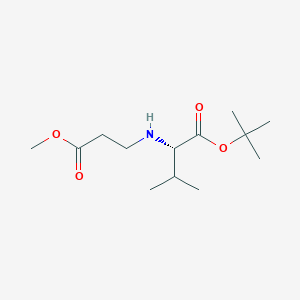
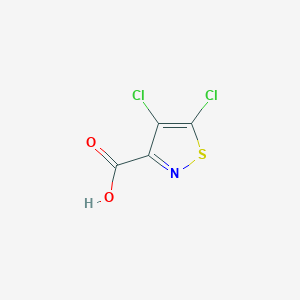
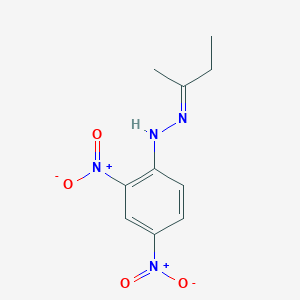
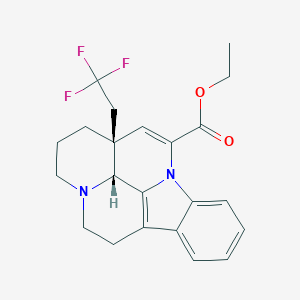
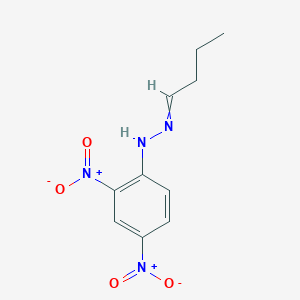
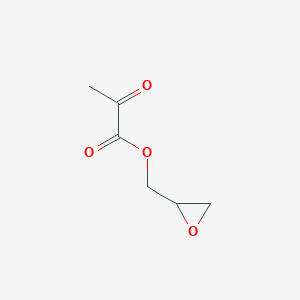
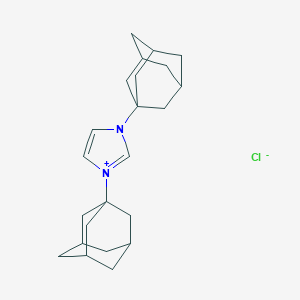
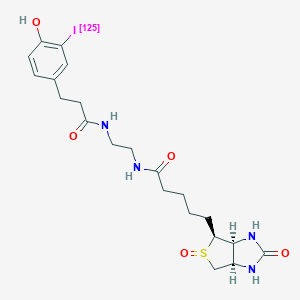
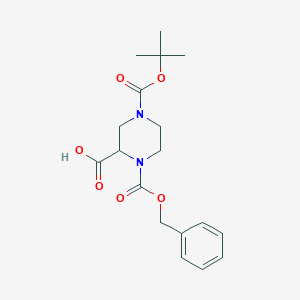
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)
